molecular formula C19H22N2O3S B5239602 2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B5239602
M. Wt: 358.5 g/mol
InChI Key: LSTGYEAPORVPFO-UHFFFAOYSA-N
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Description

2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiazole ring, a cyclohexane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves the reaction of 2,4-dimethylphenylamine with thiazole-2-carbonyl chloride, followed by cyclization with cyclohexanecarboxylic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazole compounds.

Scientific Research Applications

2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiazole ring with a cyclohexane carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11-7-8-13(12(2)9-11)16-10-25-19(20-16)21-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,3-6H2,1-2H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGYEAPORVPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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